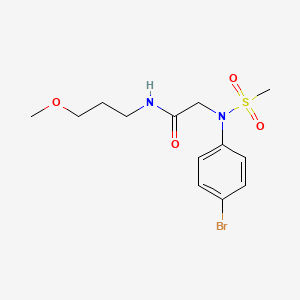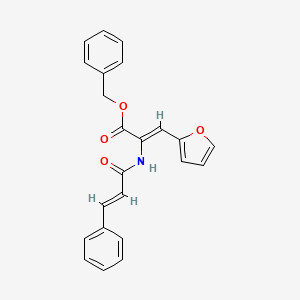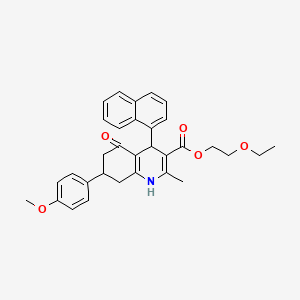![molecular formula C17H19ClO3 B5223685 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors.
Mechanism of Action
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 selectively blocks β2-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands, such as epinephrine and norepinephrine. This blocks downstream signaling pathways, such as the cAMP pathway, leading to a decrease in intracellular cAMP levels. The blockade of β2-adrenergic receptors has various physiological effects, such as bronchoconstriction, decreased cardiac output, and decreased glucose metabolism.
Biochemical and Physiological Effects
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 has various biochemical and physiological effects, depending on the tissue and cell type. In bronchial smooth muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 blocks β2-adrenergic receptors and causes bronchoconstriction. In cardiac cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases the contractility and heart rate by blocking β2-adrenergic receptors. In adipocytes, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases lipolysis by blocking β2-adrenergic receptors. In skeletal muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases glucose uptake and metabolism by blocking β2-adrenergic receptors.
Advantages and Limitations for Lab Experiments
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which makes it an ideal tool to study the physiological effects of β2-adrenergic receptors. Its selectivity allows researchers to block β2-adrenergic receptors without affecting other adrenergic receptors. However, its selectivity also limits its use in studying the physiological effects of other adrenergic receptors. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also limited by its solubility and stability, which can affect its potency and efficacy in experiments.
Future Directions
There are many future directions for the use of 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 in scientific research. One direction is the study of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the study of the role of β2-adrenergic receptors in the immune system and inflammation. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can also be used to study the physiological effects of β2-adrenergic receptors in different tissues and cell types. Finally, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be used to develop new drugs that selectively target β2-adrenergic receptors for the treatment of various diseases.
Synthesis Methods
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be synthesized using a multistep process starting from 3-methylbenzene. The synthesis involves the reaction of 3-methylbenzene with chloroacetyl chloride to form 1-chloro-3-methylbenzene. The intermediate is then reacted with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base to form the final product, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551.
Scientific Research Applications
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors. It is used as a tool to block β2-adrenergic receptors selectively and study the downstream signaling pathways. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism.
properties
IUPAC Name |
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-7-8-15(16(11-12)19-3)20-9-10-21-17-13(2)5-4-6-14(17)18/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJAVMXMVAGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)





![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
